Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate
Description
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is a chlorinated oxobutanoate derivative featuring an imino (-NH-) linkage to a 2-aminophenyl substituent. Its molecular formula is inferred to be C₁₂H₁₄ClN₂O₂, though discrepancies exist in the literature (e.g., erroneously lists "C₁₀H₁₂O₂" as an ID, likely due to a typographical error). The compound’s structure includes a 2-chloro substituent on the butanoate chain and a planar imino group connected to an aromatic amine, which may influence tautomerism and reactivity.
Properties
IUPAC Name |
ethyl 3-(2-aminophenyl)imino-2-chlorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-12(16)11(13)8(2)15-10-7-5-4-6-9(10)14/h4-7,11H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYZCGRGQECIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=NC1=CC=CC=C1N)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate typically involves the reaction of 2-aminophenylamine with ethyl 2-chloro-3-oxobutanoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (II) (): Differs in the substituent position (3-chlorophenyl vs. 2-aminophenyl) and functional group (hydrazone vs. imino). The hydrazone group in (II) adopts a keto-hydrazo tautomeric form, contributing to near-planar geometry (interplanar angle: 1.49°), whereas the imino group in the target compound may favor different tautomeric states.
- Molecular formula: C₁₃H₁₃ClO₃.
Functional Group Variations
- Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate (): Contains a bulky dimethyl substituent and a carbonylamino group, increasing steric hindrance and reducing solubility compared to the target compound.
- 3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one (): Shares the 2-aminophenylimino motif but incorporates a chromenone scaffold, enabling π-π stacking interactions critical for heterocyclic synthesis.
Physical and Chemical Properties
Data from the CRC Handbook of Chemistry and Physics () highlights the impact of chlorine positioning on ester properties:
| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) |
|---|---|---|
| Ethyl 2-chlorobutanoate | 14.16 | Insoluble |
| Ethyl 3-chlorobutanoate | 14.13 | Insoluble |
| Ethyl 4-chlorobutanoate | 14.11 | Insoluble |
The target compound’s 2-chloro and imino groups likely reduce water solubility further due to increased hydrophobicity.
Key Research Findings and Discrepancies
- Molecular Formula Conflicts : ’s inconsistent molecular formula (C₁₀H₁₂O₂) underscores the need for verification via experimental data (e.g., mass spectrometry).
- Synthetic Utility : While direct evidence is lacking, the compound’s structural similarity to heterocyclic precursors () implies utility in synthesizing nitrogen-containing scaffolds.
Biological Activity
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 2-aminobenzaldehyde under acidic conditions, leading to the formation of the imine structure. The synthesis can be summarized as follows:
- Reactants : Ethyl chloroacetate and 2-aminobenzaldehyde.
- Conditions : Acidic medium, typically using acetic acid as a solvent.
- Product : this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant in clinical settings due to its resistance patterns.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation demonstrated a significant reduction in edema and inflammatory markers.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, leading to reduced symptoms.
- DNA Interaction : For anticancer activity, it may intercalate into DNA or inhibit topoisomerases, disrupting cancer cell proliferation.
Case Studies
A notable case study involved a cohort of patients treated with derivatives of this compound for resistant bacterial infections. The results indicated a significant improvement in clinical outcomes, supporting further investigation into its use as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
